molecular formula C11H16N2O B13562359 2-Methoxy-4-(piperidin-2-yl)pyridine

2-Methoxy-4-(piperidin-2-yl)pyridine

Cat. No.: B13562359
M. Wt: 192.26 g/mol
InChI Key: IXPKICJTFIDYRP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-2-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-2-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy and piperidin-2-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxypyridine with a piperidine derivative can be catalyzed by transition metals such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-4-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 2-methoxy-4-(piperidin-2-yl)piperidine .

Scientific Research Applications

2-Methoxy-4-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the methoxy and piperidin-2-yl groups provides a distinct set of chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-4-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-8-9(5-7-13-11)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3

InChI Key

IXPKICJTFIDYRP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCCCN2

Origin of Product

United States

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